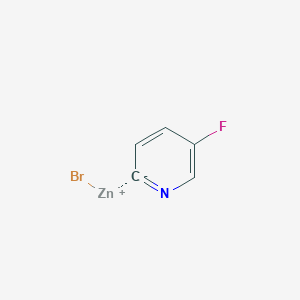
5-Fluoro-2-pyridylzinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Fluoro-2-pyridylzinc bromide is a nucleophilic reagent applicable for substitution and addition reactions. It can also be used in cross-coupling reactions, specifically Negishi couplings .
Molecular Structure Analysis
The molecular formula of this compound is C5H3BrFNZn. The molecular weight is 241.4 g/mol . The InChI string representation of its structure isInChI=1S/C5H3FN.BrH.Zn/c6-5-2-1-3-7-4-5;;/h1-2,4H;1H;/q-1;;+2/p-1 . Chemical Reactions Analysis
This compound is a nucleophilic reagent that can be used in substitution and addition reactions. It is also suitable for use in cross-coupling reactions, such as Negishi couplings .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 241.4 g/mol, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 3, and a rotatable bond count of 0 . Its exact mass is 238.87243 g/mol, and its monoisotopic mass is also 238.87243 g/mol . The topological polar surface area is 12.4 Ų, and it has a heavy atom count of 9 .科学的研究の応用
1. Synthesis of Fluorinated Compounds
5-Fluoro-2-pyridylzinc bromide is utilized in the synthesis of various fluorinated compounds, which are crucial in different fields of chemistry and pharmacology. For instance, the compound has been used in the versatile synthesis of 3,5-disubstituted 2-fluoropyridines and 2-pyridones. This involves the preparation of 5-bromo-2-fluoro-3-pyridylboronic acid through ortho-lithiation of 5-bromo-2-fluoropyridine, followed by a Suzuki reaction to yield monosubstituted and disubstituted fluoropyridines, which can then be converted into corresponding 2-pyridones (Sutherland & Gallagher, 2003).
2. Drug Synthesis and Modification
Although the focus is not on drug use and dosage, it's noteworthy that this compound plays a role in the modification and synthesis of pharmaceutical compounds. For example, it's involved in the synthesis of acyclonucleoside derivatives of 5-fluorouracil, aiming for derivatives with fewer side effects and a broader margin of safety (Rosowsky et al., 1981).
3. Fluorescence Studies and Membrane Partitioning
The compound is instrumental in studies related to fluorescence and membrane partitioning. Research has demonstrated that derivatives of this compound, such as 2-(2'-pyridyl)-5-methylindole and 2-[2'-(4',6'-dimethylpyrimidyl)]-indole, exhibit strong fluorescence and sensitivity to hydrogen bonding with protic partners. These properties make them valuable for monitoring local structure and solvation dynamics of biomolecules (Kyrychenko et al., 2010).
4. Radiotracer Synthesis
In nuclear medicine, this compound is used in the synthesis of radiotracers, such as (+/−)-exo-2-(2-[18F]fluoro-5-pyridyl)-7-azabicyclo[2.2.1]heptane. These radiotracers are crucial for studying specific receptors or biological pathways in the human body (Horti et al., 1996).
5. Catalysis and Arylation
This compound is also significant in catalysis and arylation processes. It's used in palladium-catalyzed direct arylation of heteroaromatics with functionalized bromopyridines, providing a straightforward approach to heteroarylated pyridines. This process is notable for its tolerance of various substituents and the influence of substituent nature on yields (Bensaid & Doucet, 2012).
6. Organic Synthesis and Chemical Reactions
The compound is fundamental in various organic synthesis and chemical reactions. It's used for the iron-catalyzed difluoromethylation of arylzincs with difluoromethyl 2-pyridyl sulfone, which involves selective C-S bond cleavage and provides an accessible method to structurally diverse difluoromethylated arenes at low temperatures (Miao et al., 2018).
作用機序
While specific details on the mechanism of action of 5-Fluoro-2-pyridylzinc bromide are not available, it is known to be used in the preparation of P, N ligands for asymmetric Ir-catalyzed reactions . It is also mentioned in a review focusing on methods developed for the challenging coupling of 2-pyridyl nucleophiles with (hetero)aryl electrophiles .
Safety and Hazards
将来の方向性
The challenging coupling of 2-pyridyl nucleophiles with (hetero)aryl electrophiles, which includes 5-Fluoro-2-pyridylzinc bromide, is a topic of ongoing research. This research encompasses traditional cross-coupling processes, modifications to the Suzuki–Miyaura coupling, as well as alternative nucleophilic reagents and recent developments in C−H activation .
特性
IUPAC Name |
bromozinc(1+);5-fluoro-2H-pyridin-2-ide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FN.BrH.Zn/c6-5-2-1-3-7-4-5;;/h1-2,4H;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXEMYAUVTNVFKL-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=[C-]1)F.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrFNZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
935433-87-7 |
Source


|
| Record name | 935433-87-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

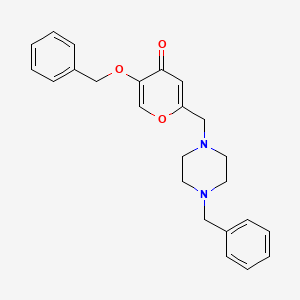
![N,N-dibenzyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2650784.png)
![N-[(Z)-(2,5-dimethoxyphenyl)methylideneamino]-3-(3,5-dimethyl-1-phenylpyrazol-4-yl)-1H-pyrazole-5-carboxamide](/img/no-structure.png)
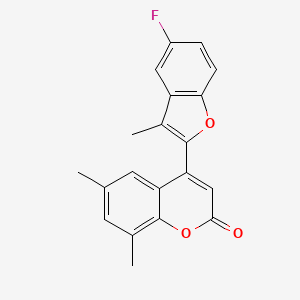
![N-(2-imidazo[2,1-b][1,3]thiazol-6-ylethyl)thiophene-2-sulfonamide](/img/structure/B2650789.png)
![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfonylbenzamide](/img/structure/B2650792.png)
![7-(3,4-dimethoxyphenyl)-3-(2,5-dimethylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2650794.png)
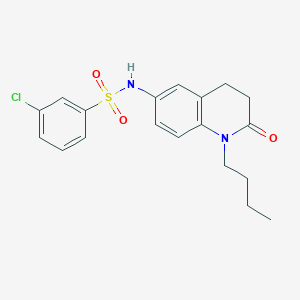
![2-Chloro-3-[(2-piperidinoethyl)amino]naphthoquinone](/img/structure/B2650796.png)
![8-Bromo-7-methylpyrazolo[1,5-a][1,3,5]triazine-2,4-diamine](/img/structure/B2650798.png)
![1-{[2-(4-bromophenoxy)-1,3-thiazol-5-yl]methyl}-1H-indole](/img/structure/B2650799.png)
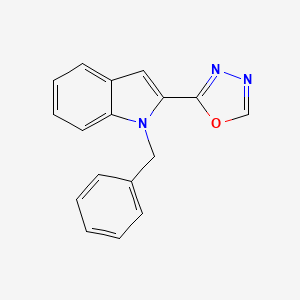
![7-Methyl-6-oxa-9-azaspiro[4.5]decane](/img/structure/B2650801.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2650804.png)